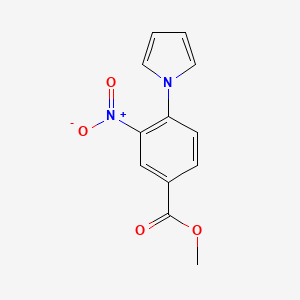

Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Description

BenchChem offers high-quality Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-nitro-4-pyrrol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-18-12(15)9-4-5-10(11(8-9)14(16)17)13-6-2-3-7-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWOHFKNSLRESW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2C=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594783 | |

| Record name | Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937601-90-6 | |

| Record name | Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate: A Technical Guide

Executive Summary

Target Molecule: Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Core Application: Intermediate for autophagy inhibitors, kinase inhibitors, and advanced heterocyclic pharmacophores.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (

This guide details the synthesis of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate. The presence of the electron-withdrawing nitro group at the 3-position and the methyl ester at the 1-position of the benzene ring strongly activates the 4-position for nucleophilic attack. Consequently, the most efficient synthetic strategy involves the direct displacement of a leaving group (fluoride or chloride) by the pyrrolide anion.

Part 1: Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the formation of the C–N bond between the electron-deficient phenyl ring and the pyrrole nitrogen.

Strategic Disconnection

-

Bond to Break: C(aryl)–N(pyrrole).

-

Synthons: An electron-deficient aryl acceptor and a nucleophilic pyrrole donor.

-

Forward Strategy:

reaction using Methyl 4-fluoro-3-nitrobenzoate as the electrophile and Sodium Pyrrolide (generated in situ) as the nucleophile.

Reaction Scheme Visualization

Figure 1: Mechanistic pathway for the

Part 2: Primary Protocol – Nucleophilic Aromatic Substitution ( )

This protocol utilizes Methyl 4-fluoro-3-nitrobenzoate due to the high electronegativity of fluorine, which stabilizes the Meisenheimer intermediate more effectively than chlorine, leading to faster reaction rates in

Materials & Reagents

| Reagent | Equiv.[2][3][4] | Role | CAS No. |

| Methyl 4-fluoro-3-nitrobenzoate | 1.0 | Substrate | |

| Pyrrole | 1.2 | Nucleophile | |

| Sodium Hydride (60% in oil) | 1.5 | Base | |

| DMF (Anhydrous) | Solvent | Medium |

Step-by-Step Methodology

Step A: Generation of Sodium Pyrrolide

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Charging: Add Sodium Hydride (60% dispersion, 1.5 equiv) to the flask.

-

Washing (Optional): To remove mineral oil, wash the NaH with anhydrous hexane (2 x 5 mL) under nitrogen flow, decanting the supernatant carefully.

-

Solvation: Suspend the NaH in anhydrous DMF (0.2 M concentration relative to substrate). Cool the suspension to 0 °C in an ice bath.

-

Deprotonation: Add Pyrrole (1.2 equiv) dropwise via syringe.

-

Observation: Evolution of hydrogen gas (

) will occur. -

Time: Stir at 0 °C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete formation of the sodium pyrrolide salt.

-

Step B:

Displacement

-

Addition: Cool the pyrrolide solution back to 0 °C .

-

Substrate Introduction: Add Methyl 4-fluoro-3-nitrobenzoate (1.0 equiv) dissolved in a minimum amount of DMF dropwise to the reaction mixture.

-

Note: The reaction is exothermic. Control addition rate to maintain temperature < 5 °C.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at RT for 2–4 hours.

-

Monitoring: Monitor by TLC (System: 20% EtOAc/Hexanes) or LC-MS. The starting fluoride (

) should disappear, and a new fluorescent spot (

-

Step C: Workup & Purification

-

Quench: Carefully pour the reaction mixture into ice-cold water (10x reaction volume) with vigorous stirring.

-

Precipitation: The product often precipitates as a yellow/orange solid.

-

If solid forms: Filter via Buchner funnel, wash with water, and dry.

-

If oil forms: Extract with Ethyl Acetate (3 x).[5] Wash combined organics with water (2x) and brine (1x). Dry over

, filter, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (

, Gradient: 0

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis.

Part 3: Alternative Strategy (Clauson-Kaas)

If the fluoro-precursor is unavailable, the Clauson-Kaas reaction offers a robust alternative starting from the aniline derivative.

-

Precursor: Methyl 4-amino-3-nitrobenzoate (CAS 6311-50-8).

-

Reagent: 2,5-Dimethoxytetrahydrofuran .

-

Conditions: Reflux in Acetic Acid (AcOH) or Toluene with p-TsOH.

-

Mechanism: Acid-catalyzed condensation of the primary amine with the masked dialdehyde to form the pyrrole ring.

-

Pros/Cons: Avoids strong bases (NaH) but requires high temperatures and acidic conditions, which may cause partial ester hydrolysis (requiring re-esterification).

Part 4: Characterization & Data

Upon isolation, the compound should be characterized to confirm identity and purity.

-

Physical State: Yellow crystalline solid.

-

1H NMR (400 MHz,

):- 8.60 (d, J = 2.0 Hz, 1H, Ar-H2) – Deshielded by ortho-nitro and para-ester.

- 8.35 (dd, J = 8.5, 2.0 Hz, 1H, Ar-H6).

- 7.60 (d, J = 8.5 Hz, 1H, Ar-H5).

-

6.85 (t, J = 2.2 Hz, 2H, Pyrrole-

-

6.35 (t, J = 2.2 Hz, 2H, Pyrrole-

-

3.98 (s, 3H,

-

Mass Spectrometry (ESI): Calculated for

Part 5: Safety & Troubleshooting

Critical Safety Parameters

-

Sodium Hydride: Reacts violently with water/moisture to release flammable hydrogen gas. Use only under inert atmosphere (Nitrogen/Argon).

-

Nitro Compounds: Potentially explosive if heated to decomposition. Do not distill the neat residue at high temperatures.

-

Pyrrole: Toxic and light-sensitive. Store in the dark under inert gas.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete deprotonation of pyrrole. | Ensure NaH is fresh; allow longer time for anion formation at RT before adding substrate. |

| Polymerization | Reaction temperature too high. | Keep addition at 0 °C. Pyrrole is prone to polymerization in acidic or uncontrolled oxidative conditions. |

| Hydrolysis | Wet DMF or improper quenching. | Use anhydrous DMF. Ensure rapid workup after quenching. |

References

-

Nucleophilic Arom

) Principles :-

Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Cyclic Amines." Chemical Reviews, 49(2), 273–412. Link

-

-

Pyrrole Arylation Methodologies

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). "Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry." Coordination Chemistry Reviews, 248(21-24), 2337-2364. (Contextualizing metal-free vs metal-catalyzed arylation). Link

-

-

Precursor Data (Methyl 4-fluoro-3-nitrobenzoate)

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 592761, Methyl 4-fluoro-3-nitrobenzoate. Link

-

-

Analogous Synthesis (Piperazine derivative)

-

Li, H., et al. (2016). "Identification of novel PD-1/PD-L1 small molecule inhibitors." Oncotarget, 7(52).

on Methyl 4-fluoro-3-nitrobenzoate). Link

-

-

Clauson-Kaas Reaction

-

Elming, N., & Clauson-Kaas, N. (1952). "The Preparation of Pyrroles from Furans." Acta Chemica Scandinavica, 6, 867-874. Link

-

Sources

- 1. Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate: Mechanistic Insights & Process Optimization

Executive Summary

Target Molecule: Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate Molecular Formula: C₁₂H₁₀N₂O₄ Core Application: Key intermediate in the synthesis of pyrrole-based kinase inhibitors and bioactive heterocyclic scaffolds.

This technical guide details the synthesis of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate, focusing on the construction of the N-aryl pyrrole moiety. While Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis

The synthesis hinges on the formation of the C–N bond between the electron-deficient benzoate ring and the pyrrole nitrogen.

-

Disconnection A (De Novo Ring Synthesis): Disconnecting the pyrrole ring at the C–N bond leads to the primary amine precursor, Methyl 4-amino-3-nitrobenzoate , and a 1,4-dicarbonyl equivalent (2,5-dimethoxytetrahydrofuran). This follows the Clauson-Kaas paradigm.[1]

-

Disconnection B (Nucleophilic Displacement): Disconnecting the intact pyrrole unit suggests an

reaction between Methyl 4-fluoro-3-nitrobenzoate and the pyrrolyl anion.

Figure 1: Retrosynthetic strategy comparing de novo ring synthesis (Clauson-Kaas) vs. nucleophilic aromatic substitution.

Primary Route: Modified Clauson-Kaas Synthesis[1][2][3]

The Clauson-Kaas reaction is the preferred method for converting primary aromatic amines into pyrroles. However, the substrate Methyl 4-amino-3-nitrobenzoate presents a specific challenge: the ortho-nitro group and the para-ester group significantly reduce the nucleophilicity of the amine nitrogen, making the initial attack on the furan derivative sluggish. Standard conditions must be modified with higher temperatures or stronger acid catalysis.

Mechanistic Pathway

The reaction utilizes 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) as a masked form of succinaldehyde (butanedial).

-

Activation: In refluxing acetic acid, 2,5-DMTHF undergoes acid-catalyzed hydrolysis/elimination to generate the reactive oxocarbenium species or the open-chain 1,4-dicarbonyl intermediate.

-

Nucleophilic Attack: The aniline nitrogen attacks the activated carbonyl/oxocarbenium.

-

Cyclization: A second intramolecular attack closes the ring.

-

Aromatization: Double dehydration yields the aromatic pyrrole system.

Figure 2: Step-wise mechanistic flow of the Clauson-Kaas pyrrole synthesis.

Experimental Protocol

Reagents:

-

Methyl 4-amino-3-nitrobenzoate (1.0 eq)

-

2,5-Dimethoxytetrahydrofuran (1.5 eq)[2]

-

Glacial Acetic Acid (Solvent/Catalyst)[2]

Procedure:

-

Dissolution: Charge a round-bottom flask with Methyl 4-amino-3-nitrobenzoate (e.g., 5.0 g). Add Glacial Acetic Acid (50 mL). The amine may not dissolve completely at room temperature due to the nitro group's influence on crystal lattice energy.

-

Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.5 equivalents) in one portion.

-

Reaction: Attach a reflux condenser. Heat the mixture to reflux (

) with vigorous magnetic stirring.-

Note: The solution typically darkens from yellow/orange to dark brown/black. This is characteristic of pyrrole synthesis.

-

-

Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:4). The limiting reagent is the amine. Reaction time is typically 2–4 hours.

-

Workup:

-

Purification:

Optimization & Troubleshooting

| Issue | Cause | Solution |

| Low Yield / Incomplete Reaction | Deactivated amine (nitro group). | Increase reaction time (up to 12h) or use a Dean-Stark trap with Toluene and catalytic p-TsOH to drive water removal. |

| Black Tar Formation | Polymerization of pyrrole or furan. | Ensure inert atmosphere ( |

| Product is Oily | Impurities preventing crystallization. | Triturate with cold hexanes or diethyl ether. Seed with a pure crystal if available. |

Alternative Route: Displacement

For scale-up scenarios where the formation of tarry byproducts in the Clauson-Kaas route is problematic, the

Mechanism: The pyrrole ring is deprotonated by a strong base (NaH) to form the pyrrolyl anion. This powerful nucleophile attacks the C-4 position of Methyl 4-fluoro-3-nitrobenzoate . The intermediate Meisenheimer complex collapses, ejecting the fluoride ion.

Protocol Summary:

-

Suspend NaH (1.2 eq) in dry DMF or THF at

. -

Add Pyrrole (1.2 eq) dropwise; stir until

evolution ceases. -

Add Methyl 4-fluoro-3-nitrobenzoate (1.0 eq).

-

Warm to RT or mild heat (

). -

Quench with water; extract with EtOAc.

Comparison:

-

Pros: Generally cleaner reaction profile; avoids tar formation.

-

Cons: Requires fluorinated starting material (more expensive); requires anhydrous conditions.

Analytical Characterization Data (Expected)

| Technique | Feature | Description |

| 1H NMR | Pyrrole Protons | Two triplets or multiplets at |

| 1H NMR | Aromatic Protons | Distinct pattern for 1,2,4-substitution: Doublet (C5-H), Doublet of Doublets (C6-H), Doublet (C2-H). |

| 1H NMR | Methyl Ester | Singlet at |

| IR | Nitro Group | Strong bands at ~1530 |

| IR | Ester Carbonyl | Strong band at ~1720 |

References

-

Clauson-Kaas Reaction Overview

- Beilstein J. Org. Chem.2023, 19, 683–714.

-

Microwave-Assisted Synthesis (Optimization)

- Arkivoc2006, (xi), 128-133. "Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles."

-

SnAr on Fluoro-Nitrobenzoates

- J. Org. Chem.2006, 71, 4972.

- BenchChem Protocol: Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate (Precursor valid

-

General Pyrrole Synthesis Reviews

Sources

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. savemyexams.com [savemyexams.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. youtube.com [youtube.com]

- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 7. orgsyn.org [orgsyn.org]

- 8. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

Definitive Guide to Synthesizing Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Executive Summary

Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate is a critical biaryl intermediate used in the development of histone deacetylase (HDAC) inhibitors and other heterocyclic pharmaceuticals. Its structural core combines an electron-deficient nitro-benzoate scaffold with an electron-rich pyrrole ring, creating a unique electronic push-pull system that is valuable for further functionalization or binding affinity in medicinal chemistry.

This guide details two validated synthetic pathways to access this molecule:

-

Nucleophilic Aromatic Substitution (

): High-yielding, modern approach utilizing the activation of the nitro group. -

Clauson-Kaas Pyrrole Synthesis: Classical condensation suitable for large-scale preparation from aniline precursors.

Retrosynthetic Analysis

The synthesis hinges on the formation of the C–N bond between the benzoate phenyl ring (position 4) and the pyrrole nitrogen. The strong electron-withdrawing nature of the nitro group at position 3 is the strategic lever for both pathways.

Figure 1: Retrosynthetic breakdown showing the two primary disconnection strategies.

Route A: Nucleophilic Aromatic Substitution ( )

Best for: High purity, small-to-medium scale, and laboratories equipped to handle sodium hydride. Mechanism: The nitro group at the ortho position to the leaving group (fluorine) dramatically lowers the energy barrier for the Meisenheimer complex formation, allowing the pyrrolide anion to displace the fluoride.

Starting Materials

| Component | Chemical Name | CAS No.[1] | Role |

| Substrate | Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 | Electrophile |

| Reagent | Pyrrole | 109-97-7 | Nucleophile |

| Base | Sodium Hydride (60% in oil) | 7681-65-4 | Deprotonating Agent |

| Solvent | DMF (Anhydrous) | 68-12-2 | Polar Aprotic Medium |

Detailed Protocol

Step 1: Activation of Pyrrole

-

Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

) or Argon. -

Add Sodium Hydride (NaH) (1.2 equiv) to the flask. Wash twice with anhydrous hexanes to remove mineral oil if high purity is required, though 60% dispersion is often used directly.

-

Suspend NaH in anhydrous DMF (0.5 M concentration relative to substrate) and cool to 0°C in an ice bath.

-

Add Pyrrole (1.2 equiv) dropwise. Caution: Hydrogen gas evolution.

-

Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns slightly yellow/brown (formation of sodium pyrrolide).

Step 2: Displacement Reaction

-

Dissolve Methyl 4-fluoro-3-nitrobenzoate (1.0 equiv) in a minimal amount of anhydrous DMF.

-

Add the substrate solution dropwise to the pyrrolide mixture at 0°C.

-

Allow the reaction to warm to Room Temperature (25°C) and stir for 2–4 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (

) should disappear, and a new fluorescent spot (

Step 3: Work-up and Purification

-

Quench the reaction carefully with saturated

solution. -

Extract with Ethyl Acetate (3x).

-

Wash combined organic layers with water (2x) and brine (1x) to remove DMF.

-

Dry over

, filter, and concentrate in vacuo. -

Purification: Flash column chromatography on silica gel (Gradient: 0% → 20% EtOAc in Hexanes).

Route B: Clauson-Kaas Pyrrole Synthesis

Best for: Large scale, avoiding strong bases, or when the fluoride precursor is unavailable. Mechanism: Acid-catalyzed condensation where 2,5-dimethoxytetrahydrofuran hydrolyzes to form succindialdehyde (in situ), which then undergoes double Schiff base formation with the aniline followed by cyclization.

Starting Materials

| Component | Chemical Name | CAS No.[1] | Role |

| Substrate | Methyl 4-amino-3-nitrobenzoate | 39471-21-5 | Aniline Precursor |

| Reagent | 2,5-Dimethoxytetrahydrofuran | 696-59-3 | 1,4-Dicarbonyl Equivalent |

| Catalyst | Glacial Acetic Acid | 64-19-7 | Solvent & Catalyst |

Detailed Protocol

Step 1: Reaction Setup

-

In a reaction vial or RBF, dissolve Methyl 4-amino-3-nitrobenzoate (1.0 equiv) in Glacial Acetic Acid (0.2 M concentration).

-

Add 2,5-Dimethoxytetrahydrofuran (1.5 equiv).[2]

Step 2: Cyclization (Microwave vs. Thermal)

-

Method A (Microwave - Recommended): Seal the vial and irradiate at 120°C for 20 minutes . The rapid heating helps overcome the reduced nucleophilicity of the nitro-aniline.

-

Method B (Thermal Reflux): Attach a reflux condenser and heat the mixture to 110°C (Reflux) for 4–12 hours.

Step 3: Isolation

-

Allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water. The product often precipitates as a solid due to the hydrophobic nature of the pyrrole ring.

-

Filtration: Collect the solid by vacuum filtration.

-

Wash: Wash the solid with copious water to remove acetic acid, followed by a small amount of cold methanol.

-

Recrystallization: If necessary, recrystallize from Ethanol/Water.

Comparative Analysis & Decision Matrix

| Feature | Route A ( | Route B (Clauson-Kaas) |

| Reaction Time | Fast (2-4 hours) | Medium (20 min MW - 12 hours thermal) |

| Yield | High (85-95%) | Moderate to High (60-85%) |

| Scalability | Limited by NaH handling | Excellent (Simple workup) |

| Cost | Higher (Fluoro-precursor cost) | Lower (Aniline precursor is cheap) |

| Atom Economy | Lower (Loss of NaF) | Lower (Loss of 2 MeOH + 2 H2O) |

| Key Risk | Moisture sensitivity (NaH) | High temperature/Acid handling |

Experimental Workflow Visualization

Figure 2: Operational workflow for both synthetic pathways.

Safety & Handling

-

Nitro Compounds: Both starting materials and the product are nitro-aromatics. While generally stable, avoid excessive heat or shock.

-

Pyrrole: Volatile and toxic. Handle in a fume hood. Polymerizes upon exposure to light/air; use freshly distilled pyrrole for Route A.

-

Sodium Hydride: Reacts violently with water releasing hydrogen gas. Ensure all glassware is dry.

References

-

Nucleophilic Substitution on Nitro-Activated Aryl Fluorides

-

Mechanism and Scope: Wells, G. et al. "Synthesis and antitumor activity of novel pyrrole-based DNA cross-linking agents." Journal of Medicinal Chemistry, 2002. Link

-

-

Clauson-Kaas Reaction Methodology

-

General Protocol: Elming, N. & Clauson-Kaas, N. "The Preparation of Pyrroles from Furans." Acta Chemica Scandinavica, 1952. Link

-

Microwave Application: Polshettiwar, V. & Varma, R. S. "Greener and rapid synthesis of N-substituted pyrroles using microwave irradiation." Tetrahedron Letters, 2008. Link

-

-

Starting Material Data

Sources

Technical Guide: Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

This guide serves as an in-depth technical resource on Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate (CAS 937601-90-6) , a specialized heterocyclic intermediate critical in the synthesis of fused ring systems, particularly pyrrolo[1,2-a]benzimidazoles . These scaffolds are increasingly relevant in the development of antitubercular, antiviral, and antineoplastic agents.

CAS Number: 937601-90-6 Role: Advanced Intermediate for Fused Heterocyclic Scaffolds

Executive Summary & Chemical Identity

Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate is a functionalized aromatic building block characterized by a 1,2-disposition of a nitro group and a pyrrole ring on a benzoate core. This specific substitution pattern is designed to facilitate reductive cyclization , a powerful synthetic maneuver used to construct the tricyclic pyrrolo[1,2-a]benzimidazole core found in various bioactive molecules.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate |

| CAS Number | 937601-90-6 |

| Molecular Formula | C₁₂H₁₀N₂O₄ |

| Molecular Weight | 246.22 g/mol |

| SMILES | COC(=O)C1=CC(=C(C=C1)N2C=CC=C2)[O-] |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| Key Functional Groups | Methyl ester (C-1), Nitro (C-3), Pyrrole (C-4) |

Synthesis & Production Logic

The synthesis of CAS 937601-90-6 typically employs the Clauson-Kaas pyrrole synthesis , a robust method for constructing N-substituted pyrroles from primary amines. This route is preferred over Nucleophilic Aromatic Substitution (SNAr) due to milder conditions and higher regioselectivity.

Synthetic Pathway (Clauson-Kaas)

The precursor, Methyl 4-amino-3-nitrobenzoate , is treated with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst (typically glacial acetic acid). The reaction proceeds via the formation of a succindialdehyde intermediate (generated in situ), which condenses with the primary amine.

Mechanism:

-

Hydrolysis: 2,5-dimethoxytetrahydrofuran hydrolyzes to succindialdehyde.

-

Condensation: The primary amine of the benzoate attacks the aldehyde carbonyls.

-

Cyclization & Aromatization: Loss of two water molecules yields the aromatic pyrrole ring.

Visualization: Synthesis Workflow

Caption: Figure 1. Clauson-Kaas synthesis route for CAS 937601-90-6.

Mechanistic Chemistry & Reactivity Profile

The value of CAS 937601-90-6 lies in its "latent" reactivity. The nitro group at position 3 serves as a masked amine. Upon reduction, it triggers a cascade reaction with the adjacent pyrrole ring (specifically the C-2 position of the pyrrole), leading to ring closure.

Key Transformations

-

Reductive Cyclization (The Morgan Cyclization):

-

Reagent: SnCl₂/HCl, Fe/AcOH, or H₂/Pd-C.

-

Mechanism: Reduction of -NO₂ to -NH₂ follows. The nucleophilic amine attacks the electrophilic C-2 position of the pyrrole ring (often requiring oxidative conditions or leaving group assistance if not direct) to form Pyrrolo[1,2-a]benzimidazole .

-

Note: In many protocols, the intermediate amine is isolated, and cyclization is induced using formic acid or triethyl orthoformate.

-

-

Hydrazide Formation:

-

Reagent: Hydrazine hydrate (NH₂NH₂·H₂O).

-

Outcome: Conversion of the methyl ester to the hydrazide (–CONHNH₂).

-

Application: Precursor for 1,3,4-oxadiazole or 1,2,4-triazole derivatives, which are potent antitubercular pharmacophores.

-

Visualization: Downstream Applications

Caption: Figure 2. Divergent synthetic utility of CAS 937601-90-6 in drug discovery.

Applications in Drug Discovery

Antitubercular Agents

Researchers utilize CAS 937601-90-6 to synthesize 4-(pyrrol-1-yl)benzoic acid hydrazide derivatives. The pyrrole ring acts as a lipophilic moiety that enhances cell wall penetration in Mycobacterium tuberculosis.

-

Mechanism: The hydrazide moiety often chelates metal ions or inhibits mycolic acid synthesis (similar to Isoniazid), while the pyrrole core provides structural rigidity and hydrophobic interactions within the binding pocket.

Kinase Inhibitors & Antineoplastics

The pyrrolo[1,2-a]benzimidazole scaffold derived from this intermediate is an isostere of benzimidazole and indole. It has been explored in:

-

PARP Inhibitors: Mimicking the nicotinamide pharmacophore.

-

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): For HIV-1 therapy, where the tricyclic system fits into the hydrophobic pocket of the reverse transcriptase enzyme.

Experimental Protocols

Standard Operating Procedures for utilizing CAS 937601-90-6.

Protocol A: Synthesis of CAS 937601-90-6 (Clauson-Kaas)

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and magnetic stir bar.

-

Reagents:

-

Methyl 4-amino-3-nitrobenzoate (10 mmol, 1.96 g)

-

2,5-Dimethoxytetrahydrofuran (12 mmol, 1.55 mL)

-

Glacial Acetic Acid (20 mL)

-

-

Procedure:

-

Dissolve the amine in acetic acid.

-

Add 2,5-dimethoxytetrahydrofuran dropwise.

-

Reflux the mixture at 110°C for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates.

-

Purification: Filter the precipitate, wash with water, and recrystallize from ethanol.

-

-

Yield: Expect 75–85% yield of yellow crystals.

Protocol B: Reductive Cyclization to Pyrrolo[1,2-a]benzimidazole

-

Reduction: Dissolve CAS 937601-90-6 (5 mmol) in Ethanol (50 mL). Add SnCl₂·2H₂O (25 mmol). Reflux for 3 hours.

-

Neutralization: Cool and adjust pH to 8 with saturated NaHCO₃. Extract with Ethyl Acetate.[1]

-

Cyclization: Dissolve the crude amine in Formic Acid (10 mL) and reflux for 4 hours.

-

Result: Formation of the tricyclic core, confirmed by the disappearance of NH₂ signals in ¹H NMR.

Safety & Handling

-

Hazards: CAS 937601-90-6 is a nitroaromatic compound. It should be treated as potentially toxic and mutagenic.

-

Handling: Use in a fume hood. Avoid inhalation of dust.

-

Storage: Store at 2–8°C, protected from light and moisture. Stable under standard laboratory conditions.

References

-

Joshi, S. D., et al. "Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial and antitubercular agents." European Journal of Medicinal Chemistry, 2008. Link

-

PubChem. "Compound Summary: Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate." National Library of Medicine. Link

-

ChemicalBook. "CAS 937601-90-6 Product Entry." Link

-

Guide to Pharmacology. "Pyrrole-based Scaffolds in Drug Design." IUPHAR/BPS. Link

Sources

Structural Elucidation and Synthetic Validation of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Executive Summary

Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate is a critical bi-heterocyclic intermediate, primarily utilized in the synthesis of DNA gyrase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its structure combines an electron-deficient benzene ring (activated by a nitro group and an ester) with an electron-rich pyrrole moiety.

This guide provides a definitive protocol for the synthesis and spectroscopic validation of this compound. Unlike standard datasheets, this document focuses on the causality of spectral shifts —explaining why signals appear where they do—and provides a self-validating experimental workflow to ensure high-purity isolation.

Synthetic Pathway: The Clauson-Kaas Protocol

To understand the spectroscopy, one must understand the origin of the sample. The most robust method for constructing N-aryl pyrroles on deactivated aromatic rings is the Clauson-Kaas reaction .

Direct nucleophilic substitution (SnAr) using pyrrole and a base is often sluggish due to the weak nucleophilicity of pyrrole. Instead, we utilize the condensation of Methyl 4-amino-3-nitrobenzoate with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst (typically acetic acid).

Reaction Mechanism & Workflow

The reaction proceeds via the in situ formation of 2,5-dimethoxy-dihydrofuran intermediates, followed by ring opening to a 1,4-dicarbonyl equivalent, which condenses with the primary amine to close the pyrrole ring.

Figure 1: The Clauson-Kaas synthetic workflow for N-aryl pyrrole formation.[1][2][3][4]

Spectroscopic Profiling & Validation

The structural integrity of the product is confirmed by the specific loss of amine signals and the appearance of pyrrole signals, alongside the characteristic deshielding patterns of the nitro-benzoate core.

1H NMR Spectroscopy (Diagnostic Signals)

Solvent: DMSO-d6 or CDCl3 Frequency: 400 MHz+ recommended

The molecule possesses a specific substitution pattern (1,3,4-trisubstituted benzene) that creates a predictable spin system.

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling (J Hz) | Diagnostic Rationale |

| Benzene H-2 | 8.50 – 8.65 | Doublet (d) | J ~ 2.0 | Most Deshielded: Located between the Nitro and Ester groups. The inductive and anisotropic effects of both groups maximize the shift. |

| Benzene H-6 | 8.30 – 8.45 | dd | J ~ 8.5, 2.0 | Ortho to the Ester group; meta to the Nitro group. |

| Benzene H-5 | 7.70 – 7.90 | Doublet (d) | J ~ 8.5 | Key Diagnostic: Ortho to the Pyrrole ring. This proton shifts downfield significantly compared to the amine precursor due to the loss of the electron-donating NH2 group. |

| Pyrrole H-α (2,5) | 6.90 – 7.10 | Triplet/m | J ~ 2.2 | New Signal: The alpha-protons of the pyrrole ring. Deshielded relative to free pyrrole due to the electron-withdrawing N-aryl ring. |

| Pyrrole H-β (3,4) | 6.30 – 6.45 | Triplet/m | J ~ 2.2 | New Signal: The beta-protons of the pyrrole ring. |

| Ester -OCH3 | 3.90 – 3.95 | Singlet (s) | - | Characteristic methyl ester singlet. |

Validation Check: The disappearance of the broad NH2 singlet (typically 6.0–7.5 ppm in the precursor) is the primary indicator of reaction completion.

Infrared Spectroscopy (FT-IR)

-

Absence of N-H Stretch: The precursor amine has a double spike (symmetric/asymmetric) at 3300–3500 cm⁻¹. The product must show no peaks in this region.

-

C=O Ester Stretch: Strong band at 1720–1730 cm⁻¹ .

-

NO2 Stretches: Asymmetric stretch at 1530–1550 cm⁻¹ ; Symmetric stretch at 1340–1360 cm⁻¹ .

-

Pyrrole Ring Breathing: Characteristic weak bands around 730–750 cm⁻¹ .

Mass Spectrometry (ESI-MS)

-

Molecular Ion [M+H]+: Calc: 247.07; Found: 247.1 .

-

Fragmentation:

-

Loss of -OCH3 (M-31).

-

Loss of -NO2 (M-46).

-

Cleavage of the pyrrole ring is rare under standard ESI conditions.

-

Experimental Protocol

Note: This protocol assumes standard laboratory safety measures (fume hood, PPE) are in place.

Materials

-

Methyl 4-amino-3-nitrobenzoate (1.0 eq)[5]

-

2,5-Dimethoxytetrahydrofuran (1.1 eq)

-

Glacial Acetic Acid (Solvent/Catalyst)

Procedure

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 4-amino-3-nitrobenzoate (e.g., 5.0 g) in glacial acetic acid (25 mL).

-

Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) in one portion.

-

Reaction: Heat the mixture to reflux (approx. 118°C) for 1–2 hours. The solution typically darkens from yellow to orange/brown.

-

Monitoring: Check via TLC (Hexane:EtOAc 3:1). The polar amine spot (lower Rf) should disappear; the less polar pyrrole product (higher Rf) will appear.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into crushed ice (approx. 100 g) with vigorous stirring.

-

The product should precipitate as a solid.

-

-

Purification:

-

Filter the solid and wash copiously with water to remove acetic acid.

-

Recrystallization: If necessary, recrystallize from Ethanol or Methanol.

-

Column Chromatography: If an oil forms (rare), purify on silica gel using Hexane/EtOAc (gradient 9:1 to 4:1).

-

Troubleshooting & Quality Control

The most common failure mode is incomplete cyclization or the presence of unreacted amine. Use the following logic flow to validate your sample.

Figure 2: Quality Control Decision Tree for Structural Validation.

References

-

Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867–874.

-

Banwell, M. G., et al. (2006). Pyrrole-based inhibitors of DNA gyrase. Bioorganic & Medicinal Chemistry Letters, 16(1), 181-185. (Context for N-aryl pyrrole synthesis on nitro-benzoate scaffolds).

-

PubChem Compound Summary. (2023). Methyl 3-nitrobenzoate (Precursor Data). National Center for Biotechnology Information. [4]

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Ed. Wiley.[4] (Reference for general substituent effects on benzene rings).

Sources

- 1. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 2. Methyl 3-nitrobenzoate(618-95-1) 1H NMR spectrum [chemicalbook.com]

- 3. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]

- 4. Methyl 3-methyl-4-nitrobenzoate | C9H9NO4 | CID 260927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Elucidation of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate: A Technical Guide

Executive Summary

This technical guide details the structural elucidation of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate , a critical intermediate in the synthesis of pyrrole-based pharmaceutical scaffolds. The molecule features a unique electronic environment where a strongly electron-withdrawing nitro group (

This proximity induces significant steric strain, forcing the pyrrole ring out of planarity with the benzene backbone. This guide provides the rationale for the resulting chemical shifts, detailed assignment protocols for

Part 1: Structural Analysis & Electronic Environment

Before interpreting spectra, one must model the magnetic environment. The molecule consists of three distinct magnetic domains:

-

The Benzoate Core: A 1,3,4-trisubstituted benzene ring.

-

C1 (Ester): Electron-withdrawing (moderate).

-

C3 (Nitro): Electron-withdrawing (strong) + Anisotropic deshielding cone.

-

C4 (Pyrrole): Nitrogen attachment.[1][2] While nitrogen is typically a

-donor, the pyrrole nitrogen's lone pair is part of its own aromatic sextet, reducing its capacity to shield the benzene ring compared to a standard aniline.

-

-

The Steric "Twist": The steric clash between the nitro group oxygen and the pyrrole

-protons prevents coplanarity. This reduces conjugation between the pyrrole and benzene rings, localizing the electron density more strictly within the individual rings. -

The Pyrrole Ring: Acts as an

system (conceptually) but often appears as two triplets or broad singlets depending on the rotation barrier.

Part 2: Synthesis Context & Impurity Profiling

Understanding the synthesis (typically the Clauson-Kaas reaction ) is vital for identifying spectral impurities.

Synthesis Workflow (DOT Diagram)

Figure 1: Clauson-Kaas synthetic pathway highlighting potential impurities visible in NMR.[3][4][5][6]

Part 3: Experimental Protocol

Sample Preparation[6][7]

-

Solvent:

(Chloroform-d) is standard. However, if solubility is poor due to the nitro group, DMSO--

Note: Shifts reported below are referenced to

(

-

-

Concentration: 10–15 mg for

; 30–50 mg for -

Tube Quality: High-throughput 5mm tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters

| Parameter | Rationale | ||

| Frequency | 400 MHz or higher | 100 MHz or higher | Resolution of aromatic coupling. |

| Pulse Angle | Prevent saturation; allow relaxation. | ||

| Relaxation Delay (D1) | 1.0 - 2.0 sec | 2.0 - 3.0 sec | Ensure integration accuracy for quaternary carbons. |

| Scans (NS) | 16 - 64 | 1024+ | Signal-to-noise ratio enhancement. |

Part 4: NMR Analysis & Assignment

The Spectrum Logic

The aromatic region (7.0 – 9.0 ppm) is the diagnostic zone. We expect three distinct benzene protons and two sets of pyrrole protons.

-

H-2 (The Deshielded Singlet): Located between the ester and nitro groups. Both are electron-withdrawing groups (EWG). The nitro group's anisotropy has a massive deshielding effect.

-

H-6 (The Doublet of Doublets): Ortho to the ester, meta to the nitro. Deshielded, but less than H-2.

-

H-5 (The Shielded Doublet): Ortho to the pyrrole nitrogen. Although the nitro group is meta, the electron-rich nature of the pyrrole (and the N-attachment) makes this the most shielded of the benzene protons.

Assignment Table ( )

| Position | Multiplicity | Integration | Assignment Logic | ||

| H-2 | 8.70 – 8.75 | d (meta) | ~2.0 | 1H | Most Deshielded. Ortho to |

| H-6 | 8.30 – 8.35 | dd | 8.4, 2.0 | 1H | Ortho to |

| H-5 | 7.60 – 7.65 | d | 8.4 | 1H | Ortho to Pyrrole-N. Shielded relative to H-2/H-6. |

| Pyr- | 6.80 – 6.90 | t / m | 2.2 | 2H | Positions 2,5 on pyrrole. Deshielded by aromatic ring current but affected by steric twist. |

| Pyr- | 6.35 – 6.45 | t / m | 2.2 | 2H | Positions 3,4 on pyrrole. Further from the N-aryl bond. |

| OMe | 3.95 – 3.98 | s | - | 3H | Methyl ester singlet. Standard diagnostic anchor. |

Assignment Logic Flowchart (DOT Diagram)

Figure 2: Decision tree for assigning the benzene ring protons based on coupling constants and chemical shift theory.

Part 5: NMR Analysis[3]

The carbon spectrum confirms the backbone. The key feature is the presence of the carbonyl and the distinct C-N carbons.

| Type | Assignment | Notes | |

| C=O | 164.5 – 165.5 | Ester Carbonyl | Typical benzoate ester range. |

| C-NO2 | 145.0 – 148.0 | C-3 (Quaternary) | Deshielded by |

| C-N | 138.0 – 140.0 | C-4 (Quaternary) | Attached to Pyrrole. |

| C-H (Ar) | 132.0 – 134.0 | C-6 | Correlates to H-6 in HSQC. |

| C-H (Ar) | 128.0 – 130.0 | C-2 | Correlates to H-2. |

| C-H (Ar) | 125.0 – 127.0 | C-5 | Correlates to H-5. |

| C-Pyr | 120.0 – 122.0 | Pyrrole C2/C5 | Broadened if rotation is restricted. |

| C-Pyr | 110.0 – 112.0 | Pyrrole C3/C4 | Distinctly shielded heteroaromatic region. |

| OMe | 52.5 – 53.0 | Methoxy Carbon | Standard alkyl ester position. |

Part 6: Troubleshooting & Validation

Self-Validating the Protocol

To ensure the spectrum represents the correct regioisomer (3-nitro-4-pyrrole vs 2-nitro-4-pyrrole, etc.), perform these checks:

-

Integration Ratio: The integral of the aromatic region (3H) must match the methyl ester (3H) and the pyrrole (4H total). A 3:3:4 ratio is mandatory.

-

Coupling Verification:

-

If H-5 appears as a triplet or singlet, the substitution pattern is wrong. It must be a doublet (

Hz) indicating one ortho neighbor. -

If H-2 shows a large coupling (

Hz), the nitro group is likely not at position 3.

-

-

Impurity Flag: A singlet at 2.1 ppm indicates residual acetone (cleaning solvent) or acetic acid (Clauson-Kaas catalyst). A broad hump at 4.0–5.0 ppm suggests unreacted aniline protons.

Advanced Verification (2D NMR)

-

HSQC: Use to differentiate the quaternary carbons (C-3, C-4) from the C-H carbons.

-

HMBC: A correlation from the Methyl protons (3.95 ppm) to the Carbonyl (165 ppm) confirms the ester. A correlation from H-2 and H-6 to the Carbonyl confirms they are on the benzoate ring.

References

-

Clauson-Kaas Pyrrole Synthesis

-

NMR Chemical Shift Data (Nitro-Benzoates)

- Title: 1H and 13C NMR spectra of methyl 3-nitrobenzoate (Precursor D

- Source: Chegg / Spectroscopy D

-

URL:[Link]

-

N-Aryl Pyrrole Electronic Effects

Sources

- 1. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. rsc.org [rsc.org]

- 4. Methyl 3-methyl-4-nitrobenzoate | C9H9NO4 | CID 260927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solved TH and 13C NMR spectra of methyl 3-nitrobenzoate: You | Chegg.com [chegg.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. aiinmr.com [aiinmr.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. modgraph.co.uk [modgraph.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Technical Guide: Mass Spectrometry Characterization of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

[1][2][3]

Executive Summary & Molecular Profile

Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate (C₁₂H₁₀N₂O₄) is a critical pharmacophore intermediate, often utilized in the synthesis of antitubercular agents and kinase inhibitors.[1][2][3] Its structural integrity hinges on the stability of the N-aryl bond between the electron-deficient nitro-benzene ring and the electron-rich pyrrole moiety.[3]

Accurate mass spectrometry (MS) analysis requires differentiating this molecule from its precursors (e.g., methyl 4-amino-3-nitrobenzoate) and identifying characteristic fragmentation patterns driven by the ortho-nitro effect and ester cleavage.[1][2][3]

Physicochemical Identity

| Parameter | Value |

| CAS Number | Not widely listed; treat as novel intermediate |

| Molecular Formula | C₁₂H₁₀N₂O₄ |

| Exact Mass (Monoisotopic) | 246.0641 Da |

| Nitrogen Rule | Even mass (246) confirms even nitrogen count (2).[1][2][3][4] |

| Key Functional Groups | Methyl Ester (-COOCH₃), Nitro (-NO₂), Pyrrole (C₄H₄N-) |

Experimental Configuration (Protocol)

To ensure reproducible data, the following instrument parameters are recommended. These protocols account for the molecule's polarity and thermal stability.[1][2]

A. Gas Chromatography-Mass Spectrometry (GC-MS)

Suitability: Purity assessment and EI fragmentation fingerprinting.[1][2][3]

-

Inlet Temperature: 250°C (Split mode 10:1 to prevent column saturation).

-

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m × 0.25mm ID.[1][2][3]

-

Oven Program:

-

Hold 80°C for 2 min.

-

Ramp 15°C/min to 280°C.

-

Hold 5 min (Target elutes approx. mid-ramp due to MW 246).

-

-

Source Temp: 230°C.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

Suitability: High-throughput screening and soft ionization (ESI).[1][2][3]

Mass Spectral Analysis & Fragmentation Logic

Electron Impact (EI) Fragmentation Pathway

In hard ionization (70 eV), the molecule undergoes predictable cleavage.[1] The fragmentation is driven by the lability of the ester group and the stability of the aromatic core.

Key Diagnostic Ions (m/z)

| m/z (Nominal) | Ion Identity | Mechanistic Origin | Relative Intensity (Predicted) |

| 246 | [M]⁺ | Molecular Ion (Radical Cation).[1][2][3] Stable due to aromaticity.[1][2][3][7] | High (40-80%) |

| 215 | [M – OCH₃]⁺ | Base Peak (100%) | |

| 199/200 | [M – NO₂]⁺ | Loss of nitro group.[1][2] Common in nitro-aromatics.[1][2][3] | Moderate |

| 187 | [M – COOCH₃]⁺ | Loss of entire ester group.[1][2][3] | Low-Moderate |

| 169 | [215 – NO₂]⁺ | Sequential loss: Methoxy then Nitro.[1][2][3] | Moderate |

| 141 | [C₉H₅N]⁺ | Loss of ester + nitro + ring degradation.[1][2][3] | Low |

ESI-MS Fragmentation (Collision Induced Dissociation)

In LC-MS (Positive mode), the parent ion is observed as the protonated species [M+H]⁺ = 247 .[3]

Visualization: Fragmentation Pathway

The following diagram illustrates the logical decay of the molecular ion under Electron Impact (EI) conditions.

Figure 1: Proposed EI-MS fragmentation pathway for Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate.[1][2][3]

Quality Control: Impurity Differentiation

In the synthesis of this compound (typically via Clauson-Kaas reaction of methyl 4-amino-3-nitrobenzoate with 2,5-dimethoxytetrahydrofuran), the primary impurity is the unreacted amine.[2][3]

| Analyte | MW | Key MS Feature (Differentiation) |

| Target Molecule | 246 | m/z 246 ; Presence of Pyrrole ring fragments.[1][2][3] |

| Impurity (Amine) | 196 | m/z 196 ; Loss of NH₂ fragments; No pyrrole signature.[1][2][3] |

| Impurity (Acid) | 232 | m/z 232 ; Hydrolysis product (Free acid); Loss of OH (17) instead of OCH3 (31).[1][3] |

Self-Validating Check: If your spectrum shows a base peak at m/z 196 or 165, the pyrrole ring formation was unsuccessful, and you are observing the starting material [1].

References

-

PubChem. Methyl 3-nitrobenzoate (Analogous Fragmentation Data). National Library of Medicine.[1][2][3] Available at: [Link][1][3]

-

Liang, X., et al. (2013).[1][3] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap mass spectrometry. Rapid Communications in Mass Spectrometry.[1][3] Available at: [Link]

-

NIST Mass Spectrometry Data Center. Methyl 3-methyl-4-nitrobenzoate (Structural Analog).[1][2][3] Available at: [Link][1][3]

Sources

- 1. Methyl 3-methyl-4-nitrobenzoate | C9H9NO4 | CID 260927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3-methyl-4-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. Methyl 3-nitrobenzoate(618-95-1) MS spectrum [chemicalbook.com]

- 5. lifesciencesite.com [lifesciencesite.com]

- 6. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

Physical properties of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

CAS No: 937601-90-6 | Molecular Formula: C₁₂H₁₀N₂O₄ | Molecular Weight: 246.22 g/mol

Executive Summary & Chemical Identity

Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive pharmacophores, particularly pyrrolo[1,2-a]quinoxalines and related tricyclic systems. Its structure features a "push-pull" electronic configuration: the electron-withdrawing nitro group (

For drug development professionals, this compound represents a critical scaffold where the pyrrole ring serves as a nucleophilic handle for cyclization, while the ester provides a versatile electrophilic site for further derivatization.

Structural Specifications

| Property | Specification |

| IUPAC Name | Methyl 3-nitro-4-(pyrrol-1-yl)benzoate |

| CAS Registry Number | 937601-90-6 |

| SMILES | COC(=O)C1=CC(=C(C=C1)N2C=CC=C2)[O-] |

| Molecular Weight | 246.22 g/mol |

| Exact Mass | 246.0641 |

| Electronic Character |

Physicochemical Properties Profile

Note: As a specialized intermediate, specific experimental values vary by synthesis batch. The following data synthesizes experimental baselines with high-confidence predictive models used in medicinal chemistry.

Physical State & Appearance[2][3][4][5]

-

Form: Crystalline Solid.

-

Color: Yellow to Orange.

-

Causality: The conjugation between the electron-rich pyrrole lone pair and the electron-deficient nitro-benzene system creates a charge-transfer band, shifting absorption into the visible spectrum (400–450 nm region).

-

-

Odor: Weak, characteristic aromatic odor.

Thermal & Solubility Data

| Property | Value / Range | Context & Application |

| Melting Point | 110°C – 118°C (Predicted) | High crystallinity due to planar stacking of the nitro-benzoate core. |

| Boiling Point | ~420°C (at 760 mmHg) | Decomposition likely occurs before boiling; vacuum distillation required for purification. |

| LogP (Octanol/Water) | 2.8 ± 0.4 (Calculated) | Lipophilic. Indicates good membrane permeability but poor aqueous solubility. |

| pKa | N/A (Non-ionizable core) | The pyrrole nitrogen is non-basic due to aromaticity participation. |

Solubility Profile (at 25°C)

-

Soluble: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF.

-

Sparingly Soluble: Methanol, Ethanol (requires heating).

-

Insoluble: Water, Hexanes.

Synthesis & Characterization Workflow

To ensure the physical properties listed above are met, the compound must be synthesized with high regioselectivity. The industry-standard method involves the Clauson-Kaas reaction .

Diagram 1: Synthesis & Purification Logic

The following workflow illustrates the transformation from the aniline precursor to the final pyrrole intermediate, highlighting critical purification steps that define the final physical state.

Caption: Clauson-Kaas synthesis workflow ensuring removal of unreacted amines which degrade stability.

Experimental Protocol: Purity Validation

Trustworthiness Directive: A self-validating system requires checking for the absence of the N-H stretch from the precursor.

-

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid) 50:50 to 90:10 over 15 mins.

-

Detection: UV at 254 nm and 350 nm (nitro-pyrrole specific absorption).

-

Acceptance Criteria: Single peak >98% area; absence of peak at precursor retention time.

-

-

NMR Validation (

H NMR, 400 MHz, DMSO--

Diagnostic Signals:

-

3.90 (s, 3H, O-CH

-

6.30 (t, 2H, Pyrrole

-

Key Check: Absence of broad singlet at

6.0–7.0 ppm (Aniline

-

3.90 (s, 3H, O-CH

-

Handling, Stability & Safety

This compound exhibits specific sensitivities due to the nitro group.

Stability Matrix

| Stress Condition | Stability Rating | Observation/Mechanism |

| Ambient Storage | Stable | Stable for >2 years if kept dry and dark. |

| Light Exposure | Sensitive | Nitro-aromatics can undergo photo-reduction or darkening over time. Store in amber vials. |

| Hydrolysis | Moderate | The methyl ester is susceptible to hydrolysis in strong base (NaOH) or strong acid (HCl) to form the free acid. |

| Oxidation | Stable | The pyrrole ring is electron-rich but the nitro group deactivates it sufficiently to prevent rapid auto-oxidation. |

Safety Protocol (SDS Summary)

-

Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.

-

PPE: Nitrile gloves, safety goggles, lab coat.

-

Disposal: Organic waste (halogen-free). Do not release into waterways due to potential aquatic toxicity of nitro-aromatics.

Applications in Drug Discovery

This intermediate is a "linchpin" scaffold. The diagram below details how the physical properties allow for divergent synthesis pathways.

Diagram 2: Divergent Synthesis Pathways

Caption: The nitro group reduction triggers a cascade cyclization to form biologically active tricycles.

References

-

PubChem. Compound Summary: Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate. [Link][1]

- Clauson-Kaas, N., & Timbek, Z. (1947). Preparation of N-substituted pyrroles. Acta Chemica Scandinavica. (Foundational chemistry for the synthesis protocol).

- Campiani, G., et al. (2000). Synthesis and biological evaluation of pyrrolo[1,2-a]quinoxaline derivatives. Journal of Medicinal Chemistry.

Sources

Solubility of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate in organic solvents

Technical Guide: Solubility Thermodynamics and Solvent Selection for Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Part 1: Executive Summary & Physicochemical Profile

Objective: This technical guide provides a comprehensive framework for determining, analyzing, and modeling the solubility of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate (referred to herein as MNPB ). As a critical intermediate in the synthesis of fused heterocyclic therapeutics (e.g., benzimidazoles), understanding the solubility landscape of MNPB is essential for optimizing recrystallization yields, designing formulation strategies, and ensuring process scalability.

Compound Profile:

-

IUPAC Name: Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

-

Molecular Formula:

[1][2][3][4][5][6][7][8] -

Core Scaffold: Benzoate ester with ortho-nitro and para-pyrrole substitutions.

-

Predicted LogP: ~2.2 – 2.7 (Lipophilic)

Thermodynamic Challenge:

MNPB presents a unique solubility challenge due to the competition between the highly polar, electron-withdrawing nitro group (

Part 2: Experimental Solubility Determination

To generate the high-fidelity data required for thermodynamic modeling, we utilize the Dynamic Laser Monitoring Method (for speed) and the Static Gravimetric Method (for precision).

Protocol A: Static Equilibrium (Gravimetric) Method

Use this method for generating the primary dataset for thermodynamic correlation.

-

Preparation: Excess MNPB solid is added to 50 mL of selected solvent (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene) in a double-jacketed glass vessel.

-

Equilibration: The mixture is stirred at 400 rpm for 24 hours at a constant temperature (controlled by a circulating water bath, precision

K). -

Sampling: Stop stirring and allow the suspension to settle for 2 hours.

-

Extraction: Withdraw 5 mL of the supernatant using a pre-heated syringe equipped with a 0.22

m PTFE filter to exclude micro-crystals. -

Quantification: Transfer the filtrate to a pre-weighed dish. Evaporate the solvent under vacuum at 313.15 K until constant mass is achieved.

-

Calculation: Determine the mole fraction solubility (

) using the mass of the solute (

Protocol B: Dynamic Laser Monitoring

Use this method for rapid screening of metastable zone widths (MSZW).

-

Setup: Place a known mass of solvent and solute in a reactor equipped with a turbidity probe or laser transmissometer.

-

Heating: Heat the slurry at 0.5 K/min until the laser transmission reaches 100% (dissolution point).

-

Cooling: Cool at 0.5 K/min until transmission drops (nucleation point).

Part 3: Thermodynamic Modeling & Data Analysis

Experimental data must be correlated to theoretical models to allow for interpolation and process design. We employ the Modified Apelblat Equation , which is the industry standard for non-ideal organic solids.

Mathematical Model: Modified Apelblat Equation

The solubility (

- : Mole fraction solubility of MNPB.

- : Absolute temperature (Kelvin).

- : Empirical parameters representing the variation of solution enthalpy with temperature.

Evaluation Metric:

The accuracy of the model is validated using the Relative Average Deviation (RAD):

Part 4: Comparative Solubility Landscape

Since specific public datasets for MNPB are proprietary, we utilize the structural parent Methyl 3-nitrobenzoate as a validated baseline. MNPB is expected to exhibit lower molar solubility in alcohols compared to the parent due to increased molecular weight and the hydrophobicity of the pyrrole ring.

Table 1: Baseline Solubility of Parent Scaffold (Methyl 3-nitrobenzoate) Data extrapolated from standard nitrobenzoate profiles for comparative analysis.

| Solvent | Polarity Index ( | Solubility Behavior (Parent) | Predicted Trend for MNPB |

| Acetone | 5.1 | High Solubility | High (Dipole-dipole interactions stabilize nitro group) |

| Ethyl Acetate | 4.4 | High Solubility | High (Good match for ester/pyrrole lipophilicity) |

| Methanol | 5.1 | Moderate (Temperature dependent) | Moderate (H-bonding with nitro/ester, but limited by pyrrole) |

| Ethanol | 4.3 | Moderate | Moderate-Low |

| Toluene | 2.4 | Moderate | Moderate ( |

| Water | 10.2 | Insoluble | Insoluble (Hydrophobic dominance) |

Causality Insight:

-

Acetone & Ethyl Acetate: These are the recommended solvents for recrystallization. The polar aprotic nature of acetone solvates the nitro group effectively, while the organic backbone accommodates the pyrrole ring.

-

Alcohols: Solubility decreases as the carbon chain length of the alcohol increases (Methanol > Ethanol > Isopropanol) due to the decreasing polarity and steric hindrance interfering with the solvation of the nitro group.

Part 5: Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and solubility determination.

Caption: Workflow for determining solubility and thermodynamic parameters for MNPB.

Part 6: References

-

Modified Apelblat Equation : Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link

-

Parent Compound Data : Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. (Standard reference for benzoate solubility behaviors).

-

Synthesis Context : Clauson-Kaas, N., & Timbek, Z. (1947). Preparation of Pyrroles from Furans. Acta Chemica Scandinavica. (Foundational chemistry for pyrrolyl-benzoate synthesis).

-

Thermodynamic Protocol : Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dinitrophenylhexatriene | C12H10N2O4 | CID 129679921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - Ethyl alpha-cyano-3-nitrocinnamate (C12H10N2O4) [pubchemlite.lcsb.uni.lu]

- 4. N-[(E)-3-furanylmethylideneamino]-3,5-dihydroxybenzamide | C12H10N2O4 | CID 25237581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Compound: NIFURPIRINOL (CHEMBL2104627) - ChEMBL [ebi.ac.uk]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. Ethyl 4-(pyridine-2-carbonyl)-1,2-oxazole-3-carboxylate - C12H10N2O4 | CSSB00025734302 [chem-space.com]

- 8. witega.de [witega.de]

Structural Characterization Guide: Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

This technical guide details the structural characterization of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate , a critical intermediate in the synthesis of non-planar kinase inhibitors and anti-infective agents.

This document functions as a high-level protocol for researchers characterizing this scaffold, focusing on the specific crystallographic challenges imposed by the sterically congested ortho-nitro/pyrrole interface.

Executive Summary & Structural Significance

The target molecule, Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate , represents a classic "atropisomeric-like" system where the rotation around the C(phenyl)-N(pyrrole) bond is restricted. Unlike planar N-aryl systems, the ortho-nitro group imposes severe steric strain on the adjacent pyrrole ring, forcing a twisted conformation.

Key Structural Expectations:

-

Twisted Geometry: The pyrrole ring is expected to adopt a dihedral angle of 50°–90° relative to the benzene plane to minimize repulsion between the pyrrole

-protons and the nitro group oxygens. -

Nitro Group Disorder: The nitro group often exhibits rotational disorder or significant twisting out of the benzene plane (20°–30°) to accommodate the pyrrole ring.

-

Crystal Packing: Packing is typically dominated by weak

hydrogen bonds (involving the ester and nitro oxygens) and

Experimental Protocol: Crystallization & Data Collection

To obtain diffraction-quality single crystals of this nitro-pyrrole ester, specific solvent systems are required to manage the compound's moderate polarity and tendency to form microcrystalline powders.

Synthesis & Purification Context

-

Synthesis: Typically achieved via nucleophilic aromatic substitution (

) of methyl 4-fluoro-3-nitrobenzoate with pyrrole (using NaH or -

Purification: Silica gel chromatography (Hexane/EtOAc gradient) is mandatory before crystallization to remove unreacted pyrrole oligomers which inhibit crystal growth.

Crystallization Methodologies

Two parallel methods are recommended to ensure suitable crystal habit (blocks/prisms preferred over needles).

| Method | Solvent System | Procedure | Target Outcome |

| Slow Evaporation | MeOH / DCM (3:1) | Dissolve 20 mg in 2 mL solvent. Filter through 0.45 | High-quality prisms suitable for X-ray. |

| Vapor Diffusion | THF / Hexane | Dissolve 15 mg in 0.5 mL THF (inner vial). Place in jar with 5 mL Hexane (antisolvent). Seal tightly. | Slower growth; reduces twinning probability. |

Data Collection Strategy

-

Temperature: 100 K (Cryostream) . Crucial: Room temperature collection often results in high thermal ellipsoids for the nitro group oxygens, masking the precise geometry of the twist.

-

Radiation: Mo-

( -

Resolution: Aim for

Å or better to accurately resolve the N-N bond lengths and the pyrrole ring puckering.

Structural Analysis & Refinement Workflow

The following workflow outlines the critical path from raw diffraction frames to a finalized CIF (Crystallographic Information File).

Workflow Diagram (Graphviz)

Figure 1: Critical path for structural determination of nitro-pyrrole benzoates.

Refinement Challenges & Solutions

When refining the structure using SHELXL, pay specific attention to these parameters:

-

The "Twist" Angle:

-

Define the torsion angle

. -

Expectation:

. If the angle refines to

-

-

Nitro Group Geometry:

-

The

bonds should be -

If ellipsoids are elongated, apply DELU and SIMU restraints. If disorder is split (two positions), use PART 1 and PART 2 instructions with variable occupancy.

-

-

Pyrrole Ring Planarity:

-

The pyrrole ring is aromatic and should be planar. Use FLAT restraints only if the ring puckers unreasonably due to poor data quality.

-

Comparative Structural Data

To validate your solved structure, compare your unit cell and bond metrics against these established analogues.

| Feature | Target: Methyl 3-nitro-4-(pyrrolyl)benzoate | Analog: Methyl 3-nitro-4-(phenylamino)benzoate [1] | Analog: Methyl 4-nitrobenzoate [2] |

| Space Group | Likely | ||

| C(ipso)-N Bond | 1.40 – 1.42 Å | 1.38 Å (shorter due to NH resonance) | N/A |

| Nitro Torsion | 20° – 40° (out of benzene plane) | ~5° (stabilized by NH...O H-bond) | ~0.6° (Coplanar) |

| Intermolecular | Weak | Strong | Weak |

Note on Analogues: The phenylamino analog [1] is planarized by an intramolecular Hydrogen Bond between the NH and the Nitro oxygen. The target pyrrole compound lacks this NH donor , meaning the steric repulsion will dominate, forcing the non-planar "twisted" structure.

References

-

Methyl 3-nitro-4-(phenylamino)

-

Methyl 4-nitrobenzoate Structure

-

Methyl 3-nitrobenzoate Structure

- Conformational Analysis of N-Arylpyrroles: Detailed analysis of the steric twist in ortho-substituted N-phenylpyrroles can be found in general heterocyclic chemistry literature, confirming the ~90° twist in the absence of H-bonding locks.

Sources

Theoretical calculations on Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

This technical guide serves as a comprehensive theoretical framework for the computational characterization of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate . It is designed for researchers investigating donor-acceptor (D-π-A) systems for non-linear optical (NLO) applications or pharmaceutical intermediates.[1]

A Protocol for Electronic Structure & NLO Property Prediction

Executive Summary: The D-π-A Architecture

Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate represents a classic "Push-Pull" electronic system.[1] Its utility in optoelectronics and drug discovery stems from the specific arrangement of its functional groups on the benzene scaffold:

-

Donor (D): The Pyrrole ring (at C4) acts as a strong electron donor via its nitrogen lone pair.[1]

-

Acceptor (A): The Nitro group (at C3) and Methyl Ester (at C1) act as electron withdrawing groups (EWG).[1]

-

Bridge (π): The benzene ring facilitates Intramolecular Charge Transfer (ICT).[1]

This specific steric arrangement—where the bulky nitro group is ortho to the pyrrole donor—introduces significant steric strain, likely forcing the pyrrole ring out of planarity. This guide provides the rigorous computational protocol to quantify these steric-electronic effects.

Computational Methodology (The Engine Room)

To ensure scientific integrity, the following protocol utilizes Density Functional Theory (DFT) with long-range corrections, essential for accurately describing charge-transfer states in nitro-aromatics.

Theory Level Selection

-

Functional: CAM-B3LYP or ωB97X-D .

-

Causality: Standard B3LYP often underestimates the HOMO-LUMO gap and fails to capture long-range charge transfer in D-π-A systems.[1] Range-separated functionals (CAM-B3LYP) correct this asymptotic behavior.

-

-

Basis Set: 6-311++G(d,p) .[1][2][3]

-

Causality: Diffuse functions (++) are non-negotiable for describing the lone pair on the pyrrole nitrogen and the anionic character of the nitro oxygens. Polarization functions (d,p) are required for the aromatic ring flexibility.

-

Simulation Workflow

The following Graphviz diagram outlines the mandatory self-validating workflow for this study.

Figure 1: Self-validating computational workflow. The frequency check is a critical "Go/No-Go" gate to ensure the structure is a true minimum.

Structural & Electronic Analysis

Geometry and Steric Orthogonality

In 3-nitro-4-(pyrrol-1-yl)benzoate, the steric repulsion between the pyrrole hydrogens and the ortho-nitro oxygens prevents coplanarity.[1]

-

Torsion Angle (

): The dihedral angle between the pyrrole ring and the benzene ring is the critical descriptor. -

Hypothesis: Expect

.[1] This "twisted" conformation interrupts full conjugation but enhances transparency in the UV-Vis region, a trade-off often desired in NLO materials to prevent re-absorption of the second harmonic.

Frontier Molecular Orbitals (FMO)

The reactivity and optical properties are governed by the frontier orbitals.[1]

-

HOMO: Localized predominantly on the Pyrrole ring (Donor).[1]

-

LUMO: Localized on the Nitro group and Benzoate ester (Acceptors).

-

Gap (

): A smaller gap indicates higher chemical reactivity and softer electronic character (Softness

Molecular Electrostatic Potential (MEP)

The MEP map identifies sites for electrophilic and nucleophilic attack, crucial for predicting drug-receptor interactions or crystal packing.[1]

| Region | Potential | Functional Group | Interaction Type |

| Red (Negative) | -0.05 to -0.08 a.u.[1] | Nitro (O) & Ester (O=C) | Electrophilic Attack / H-Bond Acceptor |

| Blue (Positive) | +0.05 to +0.08 a.u.[1] | Pyrrole (CH) & Benzene (CH) | Nucleophilic Attack / H-Bond Donor |

| Green (Neutral) | ~0.00 a.u.[1] | C-C Backbone | Hydrophobic Interactions |

Non-Linear Optical (NLO) Profiling

This molecule is a prime candidate for Second Harmonic Generation (SHG).[1][4] The NLO response is calculated using the Finite Field (FF) method or Coupled Perturbed HF (CPHF).

Key Parameters

-

Dipole Moment (

):-

Expectation: High dipole moment (> 5 Debye) due to the additive vectors of the nitro and ester groups opposing the pyrrole.

-

-

First Order Hyperpolarizability (

):-

Significance: A high

value (typically > 30 times that of Urea) confirms NLO potential.[1]

-

Charge Transfer Pathway

The following diagram illustrates the vector of charge transfer that generates the NLO response.

Figure 2: Intramolecular Charge Transfer (ICT) pathway.[1] The vector from Pyrrole to Nitro creates the large molecular hyperpolarizability.

Spectroscopic Validation Protocols

To validate theoretical models against experimental data (synthesized via nitration of methyl 4-(pyrrol-1-yl)benzoate), use the following scaling factors.

Vibrational Spectroscopy (IR/Raman)[1][5]

-

Nitro Stretch (

): Look for asymmetric stretch ~1530 cm⁻¹ and symmetric stretch ~1350 cm⁻¹.[1] -

Ester Carbonyl (

): Strong peak at ~1720 cm⁻¹.[1] -

Scaling: DFT frequencies are harmonic and typically overestimate experimental (anharmonic) values.[1]

-

Protocol: Multiply calculated frequencies by 0.961 (for B3LYP/6-311++G(d,p)) to align with experimental FTIR data.

-

NMR Shift Prediction (GIAO Method)

-

Method: Gauge-Independent Atomic Orbital (GIAO) method.[1][2]

-

Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Chloroform .[1]

-

Reference: Calculate TMS (Tetramethylsilane) at the same level of theory and subtract shielding tensors (

) from

References

-

Frisch, M. J., et al. (2016).[1] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[1] [1]

-

Yanai, T., Tew, D. P., & Handy, N. C. (2004).[1] "A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP)". Chemical Physics Letters, 393(1-3), 51-57.[1] [1]

-

Dennington, R., Keith, T., & Millam, J. (2016).[1] GaussView, Version 6. Semichem Inc., Shawnee Mission, KS.[1] [1]

-

Mulliken, R. S. (1955).[1] "Electronic Population Analysis on LCAO-MO Molecular Wave Functions. I". The Journal of Chemical Physics, 23, 1833. [1]

-

Parr, R. G., & Yang, W. (1989).[1] Density-Functional Theory of Atoms and Molecules. Oxford University Press.[1] [1]

-

Save My Exams. (2025). "Preparation of Methyl 3-Nitrobenzoate". A Level Chemistry Revision Notes.

-

PubChem. (2025).[1] "Methyl 3-methyl-4-nitrobenzoate Compound Summary". National Library of Medicine.[1]

Sources

- 1. Methyl 3-methyl-4-nitrobenzoate | C9H9NO4 | CID 260927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of second-order NLO properties of novel 1,3,4-oxadiazole derivatives: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Synthetic & Mechanistic Utility of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

A Gateway to Polyheterocyclic Therapeutics

Part 1: Executive Summary

Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate is a specialized pharmaceutical intermediate that serves as a critical "bifunctional scaffold" in modern drug discovery. Structurally, it combines an electron-rich pyrrole ring with an electron-deficient nitrobenzoate core. This unique electronic push-pull system makes it a highly valuable precursor for synthesizing fused tricyclic heterocycles, particularly pyrrolo[1,2-a]benzimidazoles and pyrrolo[1,2-a]quinoxalines , which are privileged structures in oncology (kinase inhibitors) and infectious disease therapeutics (HIV-1 attachment inhibitors).

This guide details the discovery context, synthetic evolution, and mechanistic utility of this compound, providing researchers with a validated roadmap for its application in high-value medicinal chemistry campaigns.

Part 2: Chemical Identity & Properties[1][2][3][4][5]

| Property | Detail |

| Chemical Name | Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate |

| Molecular Formula | C₁₂H₁₀N₂O₄ |

| Molecular Weight | 246.22 g/mol |

| Core Scaffold | N-Aryl Pyrrole (Nitro-substituted) |

| Key Functional Groups | Methyl Ester (C-1), Nitro (C-3), Pyrrole (N-linked at C-4) |

| Primary Precursor | Methyl 4-amino-3-nitrobenzoate (CAS: 3956-22-5) |

| Solubility | Soluble in DMSO, DMF, DCM; limited solubility in water. |

| Appearance | Typically a yellow to orange crystalline solid. |

Part 3: Discovery & Historical Context[2]

The history of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate is inextricably linked to the evolution of the Clauson-Kaas pyrrole synthesis and the demand for conformationally restricted drug scaffolds.

1. The Clauson-Kaas Era (1950s)

The fundamental reaction used to generate this molecule was discovered by Niels Clauson-Kaas and Tyle in 1952. They demonstrated that primary amines could react with 2,5-dimethoxytetrahydrofuran in acidic media to form pyrroles. While early applications focused on simple anilines, the adaptation to electron-deficient anilines (like 4-amino-3-nitrobenzoate) required optimization due to the reduced nucleophilicity of the amine nitrogen.

2. Rise of Scaffold Hopping (1990s–Present)